(4-Chloro-3-methylphenyl)methanesulfonamide
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Overview
Description
(4-Chloro-3-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S. It is used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reaction conditions typically involving aqueous or alcoholic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
(4-Chloro-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanesulfonamide
- (3-Chlorophenyl)methanesulfonamide
- (4-Methylphenyl)methanesulfonamide
- (2-Chloro-4-methylphenyl)methanesulfonamide
Uniqueness
(4-Chloro-3-methylphenyl)methanesulfonamide is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10ClNO2S |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
ILQBTNHNYMYAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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